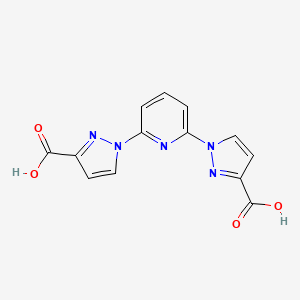

1,1'-(Pyridine-2,6-diyl)bis(1H-pyrazole-3-carboxylic acid)

Description

1,1'-(Pyridine-2,6-diyl)bis(1H-pyrazole-3-carboxylic acid) (CAS: 149558-69-0) is a heterocyclic compound featuring a central pyridine ring flanked by two pyrazole moieties, each substituted with a carboxylic acid group at the 3-position. This structure confers unique coordination and electronic properties, making it a versatile ligand for metal-organic frameworks (MOFs) and catalysis. Its synthesis typically involves coupling reactions between pyridine precursors and functionalized pyrazole units, as inferred from analogous compounds in the evidence . The compound is commercially available (≥98% purity) and is utilized in research for designing functional materials and bioactive derivatives .

Properties

IUPAC Name |

1-[6-(3-carboxypyrazol-1-yl)pyridin-2-yl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O4/c19-12(20)8-4-6-17(15-8)10-2-1-3-11(14-10)18-7-5-9(16-18)13(21)22/h1-7H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCCKQHTFFXNJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CC(=N2)C(=O)O)N3C=CC(=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Pyridine-2,6-diyl)bis(1H-pyrazole-3-carboxylic acid) typically involves the reaction of pyridine-2,6-dicarboxylic acid with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Pyridine-2,6-diyl)bis(1H-pyrazole-3-carboxylic acid) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

1,1’-(Pyridine-2,6-diyl)bis(1H-pyrazole-3-carboxylic acid) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(Pyridine-2,6-diyl)bis(1H-pyrazole-3-carboxylic acid) involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can interact with molecular targets and pathways in biological systems, leading to various effects. The specific pathways and targets depend on the nature of the metal ion and the structure of the complex formed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 1,1'-(Pyridine-2,6-diyl)bis(1H-pyrazole-3-carboxylic acid):

2,6-Bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives ()

- Structure : Pyridine core with triazolo-thiadiazole substituents instead of pyrazole-carboxylic acid groups.

- Key Differences :

- Bioactivity: These derivatives exhibit antibacterial activity (e.g., compounds 6b and 6k showed MIC values of 8–16 µg/mL against E. coli and P. aeruginosa), whereas the target compound is primarily a precursor for coordination chemistry .

- Coordination Behavior : The triazolo-thiadiazole groups enable π-π stacking and hydrogen bonding, differing from the carboxylic acid’s chelating capability .

2,2'-(Pyridine-2,6-diyl)bis[5-[(tert-butoxycarbonyl)amino]ethyl]-[2,4'-bioxazole]-4-carboxylic acid () Structure: Pyridine linked to bis-oxazole units with Boc-protected amines. Key Differences:

- Solubility : The Boc groups enhance lipophilicity, contrasting with the hydrophilic carboxylic acid groups in the target compound .

- Synthetic Utility : Designed for peptide mimicry, whereas the target compound is tailored for metal coordination .

Pyridine-2,6-diyl dinitroxides ()

- Structure : Pyridine core with tert-butyl nitroxide substituents.

- Key Differences :

- Magnetic Properties : These compounds exhibit room-temperature triplet states due to radical interactions, unlike the diamagnetic nature of the pyrazole-carboxylic acid derivative .

- Applications : Used in spin-crossover materials, whereas the target compound is explored for MOFs and catalysis .

1,1'-(Pyridine-2,6-diyl)bis(3-methyl-1H-imidazol-3-ium) bromide ()

- Structure : Pyridine linked to methylimidazolium ionic groups.

- Key Differences :

- Ionic Character : The imidazolium groups make this compound an ionic liquid, contrasting with the neutral carboxylic acid .

- Coordination Modes: Acts as a ligand for transition metals via the pyridine and imidazolium nitrogen atoms, whereas the target compound uses pyrazole and carboxylate donors .

Comparative Data Table

Key Research Findings

- Coordination Chemistry: The carboxylic acid groups in 1,1'-(Pyridine-2,6-diyl)bis(1H-pyrazole-3-carboxylic acid) enable chelation of transition metals (e.g., Cu²⁺, Fe³⁺), forming stable octahedral complexes. This contrasts with the weaker binding of methyl-substituted pyrazole derivatives (e.g., 2,6-Bis(3-methylpyrazol-1-yl)pyridine), which lack carboxylate donors .

- Solubility : The compound’s polar carboxylic acid groups enhance aqueous solubility compared to Boc-protected bis-oxazole derivatives () .

- Derivatization Potential: Unlike rigid triazolo-thiadiazole derivatives (), the target compound’s carboxylate groups allow for post-synthetic modifications, such as esterification or amidation .

Biological Activity

1,1'-(Pyridine-2,6-diyl)bis(1H-pyrazole-3-carboxylic acid) (CAS No. 149558-69-0) is a compound characterized by a central pyridine unit linked to two 1H-pyrazole-3-carboxylic acid groups. This unique structure positions it as a promising candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure

The chemical formula for this compound is . Its structural representation includes:

- Two pyrazole rings attached to a pyridine backbone.

- Carboxylic acid functional groups that contribute to its biological activity.

The biological activity of 1,1'-(Pyridine-2,6-diyl)bis(1H-pyrazole-3-carboxylic acid) primarily stems from its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can modulate various biological pathways by interacting with molecular targets within cells. The specific effects depend on the nature of the metal ion and the resulting complex's structure.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For example, studies have shown that compounds containing pyrazole structures can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus . The presence of specific functional groups enhances their efficacy against these pathogens.

Antiviral Activity

Recent studies have explored the antiviral potential of pyrazole derivatives, including those similar to 1,1'-(Pyridine-2,6-diyl)bis(1H-pyrazole-3-carboxylic acid). Some derivatives have demonstrated effectiveness against viruses such as herpes simplex virus type-1 (HSV-1) and respiratory syncytial virus (RSV), with effective concentrations in the micromolar range .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate potential cytotoxic effects against various tumor cell lines. For instance, studies involving transition metal complexes derived from this ligand have shown promising results in inhibiting tumor cell proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,6-Bis(benzimidazol-2-yl)-pyridine | Structure | Antimicrobial and anticancer properties |

| 2,6-Di(1H-pyrazol-1-yl)pyridine | Structure | Effective against bacterial strains |

| Pyrazolo[3,4-d]pyrimidine derivatives | Structure | Antiviral activity against HSV-1 |

Study on Antimicrobial Activity

In a study conducted by Burguete et al., novel pyrazole derivatives were synthesized and tested for their antibacterial properties. One compound exhibited significant activity against E. coli and S. aureus, highlighting the importance of structural modifications in enhancing antimicrobial efficacy .

Evaluation of Antiviral Properties

Another study focused on the antiviral effects of pyrazole derivatives against RSV. Compounds were evaluated for their ability to inhibit viral replication, demonstrating promising results that warrant further investigation into their therapeutic potential .

Cytotoxicity Against Tumor Cells

Research by Argade et al. investigated the cytotoxic effects of transition metal complexes derived from pyrazole ligands on tumor cells. The findings indicated that these complexes could effectively reduce cell viability in specific cancer cell lines, suggesting potential applications in cancer therapy .

Q & A

Q. What are the common synthetic routes for 1,1'-(Pyridine-2,6-diyl)bis(1H-pyrazole-3-carboxylic acid), and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer: Synthesis typically involves coupling pyridine-2,6-diamine with pyrazole-3-carboxylic acid derivatives under catalytic conditions. Key steps include refluxing in polar aprotic solvents (e.g., DMF) with coupling agents like EDC/HOBt. For purity assessment, use:

- High-Performance Liquid Chromatography (HPLC) to quantify impurities (<1% threshold).

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to verify structural integrity. For example, pyridine protons appear as a triplet (δ 8.5–9.0 ppm), while pyrazole protons resonate at δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) to confirm molecular ion peaks (e.g., [M+H]⁺).

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Use nitrile gloves and chemical-resistant lab coats to prevent skin contact (acute toxicity hazard noted in Safety Data Sheets) .

- Conduct reactions in fume hoods to mitigate inhalation risks (respiratory irritation reported).

- Store in sealed, dry containers under inert gas (e.g., argon) to prevent decomposition .

Q. What are the key spectral signatures (e.g., IR, NMR) that confirm the successful formation of this compound?

Methodological Answer:

Q. What stability considerations are critical for storing this compound under different environmental conditions?

Methodological Answer:

- Avoid moisture and light exposure , as hydrolysis of the carboxylic acid groups may occur.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Perform comparative analysis using standardized solvents (e.g., DMSO-d₆ for NMR) to eliminate solvent-induced shifts.

- Apply Density Functional Theory (DFT) calculations to predict NMR/IR spectra and validate experimental data .

- Cross-reference with high-resolution crystallography (if single crystals are obtainable) to confirm bond lengths and angles .

Q. What computational methods are effective in predicting the coordination behavior of this ligand with transition metals?

Methodological Answer:

- Use molecular docking simulations to model metal-ligand interactions (e.g., with Cu²⁺ or Fe³⁺).

- Calculate binding constants via DFT-based energy minimization to prioritize metal ions with optimal chelation affinity .

- Validate predictions experimentally using UV-Vis titration (e.g., shifts in λ_max upon metal binding) .

Q. How can the acid dissociation constants (pKa) of the carboxylic groups be accurately determined, considering potential intermolecular interactions?

Methodological Answer:

Q. What strategies optimize the compound’s solubility in aqueous media for biological assays without structural modification?

Methodological Answer:

- Utilize co-solvents (e.g., DMSO ≤10% v/v) to enhance solubility while maintaining biocompatibility.

- Adjust pH to deprotonate carboxylic groups (pKa ~4–5), increasing hydrophilicity.

- Test cyclodextrin-based encapsulation for controlled release in cell culture media .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic activity of metal complexes derived from this ligand?

Methodological Answer:

- Replicate experiments under identical conditions (pH, temperature, counterion).

- Characterize metal-ligand ratios via Job’s plot analysis to confirm stoichiometry.

- Use X-ray Absorption Spectroscopy (XAS) to probe oxidation states and coordination geometry .

Q. What experimental designs mitigate variability in thermal decomposition profiles observed in TGA studies?

Methodological Answer:

- Standardize heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air).

- Compare dynamic vs. isothermal TGA to distinguish kinetic vs. equilibrium effects.

- Pair with Differential Scanning Calorimetry (DSC) to correlate mass loss with phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.